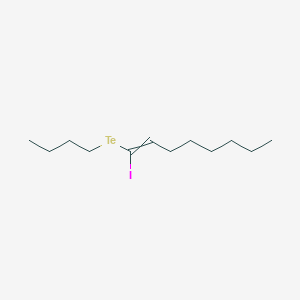
1-(Butyltellanyl)-1-iodooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butyltellanyl)-1-iodooct-1-ene is an organotellurium compound characterized by the presence of both tellurium and iodine atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of 1-(Butyltellanyl)-1-iodooct-1-ene typically involves the reaction of oct-1-yne with butyltellurium trichloride, followed by iodination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Oct-1-yne with Butyltellurium Trichloride: This step involves the formation of a tellurium-carbon bond.
Iodination: The intermediate product is then treated with iodine to introduce the iodine atom into the molecule.
Analyse Chemischer Reaktionen
1-(Butyltellanyl)-1-iodooct-1-ene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form tellurium-containing anions using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Butyltellanyl)-1-iodooct-1-ene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Materials Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Research is ongoing to explore its potential biological activities, including its interactions with biomolecules.
Wirkmechanismus
The mechanism by which 1-(Butyltellanyl)-1-iodooct-1-ene exerts its effects is primarily through its ability to form stable bonds with other atoms and molecules. The tellurium atom can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved in its action are still under investigation, but its reactivity is largely attributed to the presence of the tellurium and iodine atoms.
Vergleich Mit ähnlichen Verbindungen
1-(Butyltellanyl)-1-iodooct-1-ene can be compared with other organotellurium compounds, such as:
1-(Butyltellanyl)-1-chlorooct-1-ene: Similar in structure but with a chlorine atom instead of iodine.
1-(Butyltellanyl)-1-bromooct-1-ene: Contains a bromine atom instead of iodine.
1-(Butyltellanyl)-1-fluorooct-1-ene: Contains a fluorine atom instead of iodine.
Eigenschaften
CAS-Nummer |
851763-58-1 |
|---|---|
Molekularformel |
C12H23ITe |
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
1-butyltellanyl-1-iodooct-1-ene |
InChI |
InChI=1S/C12H23ITe/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h10H,3-9,11H2,1-2H3 |
InChI-Schlüssel |
GYJZQHZKKAHAIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C([Te]CCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



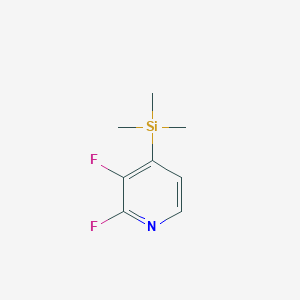
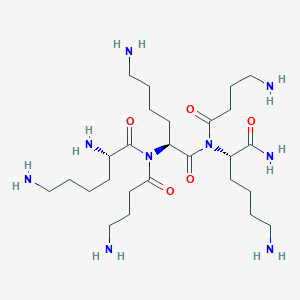
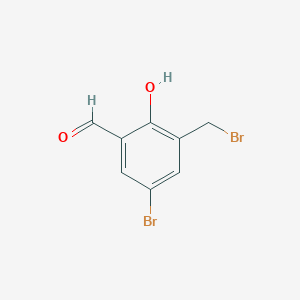

![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
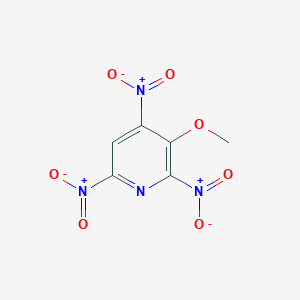

![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
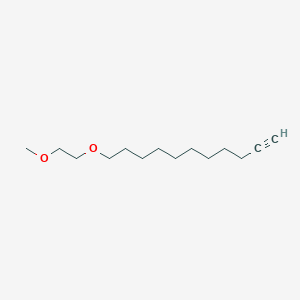
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
